molecular formula C3H2BrNOS B2500042 4-Bromoisothiazole-3(2H)-one CAS No. 25629-52-1

4-Bromoisothiazole-3(2H)-one

Cat. No.: B2500042
CAS No.: 25629-52-1
M. Wt: 180.02
InChI Key: CTQCUUWILYMEDG-UHFFFAOYSA-N
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Description

4-Bromoisothiazole-3(2H)-one is a useful research compound. Its molecular formula is C3H2BrNOS and its molecular weight is 180.02. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Synthesis

A concise method for synthesizing various benzisothiazol-3(2H)-one derivatives, including those related to 4-Bromoisothiazole-3(2H)-one, has been developed using a copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate in water. This process, notable for its tandem reaction mechanism involving S-C and S-N bond formation, highlights the compound's role in facilitating novel synthetic pathways in aqueous environments (Wang, Chen, Deng, & Xi, 2012).

Hydrodehalogenation and Functionalization

Research demonstrates the regioselective hydrodehalogenation of dihaloisothiazoles to synthesize haloisothiazole derivatives, showcasing the utility of this compound in producing key intermediates for further chemical synthesis. This includes its conversion into various functionalized products, underlining its importance in the synthesis of more complex molecules (Ioannidou & Koutentis, 2011).

Antimicrobial and Pharmacological Properties

New derivatives of thiosemicarbazide and 1,2,4-triazole were synthesized from 4-phenyl-4H-1,2,4-triazole-3-thione, which is closely related to this compound. These derivatives were tested for antimicrobial activities, and their impact on the central nervous system was evaluated in behavioral tests on mice. This research illustrates the potential of this compound derivatives in the development of new therapeutic agents with significant biological activities (Popiołek, Dobosz, Chodkowska, Jagiełło-wójtowicz, Kosikowska, Malm, Mazur, & Rzączyńska, 2011).

Isothiazole Dioxide Derivatives Synthesis

The synthesis of 3-aminosubstituted isothiazole dioxides, including mono- and dihalogeno derivatives, from dithiopropionic amides, demonstrates the versatility of isothiazole derivatives in chemical synthesis. This research provides a foundation for the development of novel isothiazole-based compounds with potential applications in medicinal chemistry and drug discovery (Clerici, Contini, Gelmi, & Pocar, 2003).

Safety and Hazards

The safety and hazards associated with similar compounds like 4-Bromoisothiazole-3-carboxylic acid have been documented . It has been classified with the signal word ‘Warning’ and hazard statements H302-H315-H319-H335 .

Properties

IUPAC Name

4-bromo-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNOS/c4-2-1-7-5-3(2)6/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQCUUWILYMEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25629-52-1
Record name 4-bromo-1,2-thiazol-3-ol
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